Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt
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Overview
Description
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt is a chemical compound with the molecular formula C14H17NO3Na. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in chemical synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt typically involves the following steps:
Addition Reaction: Benzylamine reacts with methyl acrylate under heating and reflux conditions to form N,N-bis(β-methyl propionate) benzylamine.
Cyclization: The intermediate product undergoes cyclization in the presence of sodium methoxide, resulting in the formation of 1-benzyl-3-methoxycarbonyl-4-piperidone.
Salt Formation: The final step involves the reaction of the product with hydrochloric acid to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride
- Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate
- 2-(Piperidin-4-yl)benzoic acid hydrochloride
Uniqueness
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt is unique due to its specific structural features and reactivity. The presence of the benzyl group and the oxo functionality on the piperidine ring imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
CAS No. |
94088-71-8 |
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Molecular Formula |
C14H16NNaO3 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
sodium;methyl 1-benzyl-4-oxopiperidin-3-ide-3-carboxylate |
InChI |
InChI=1S/C14H16NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;/q-1;+1 |
InChI Key |
LHGQNWKTQRRMJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)[C-]1CN(CCC1=O)CC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
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